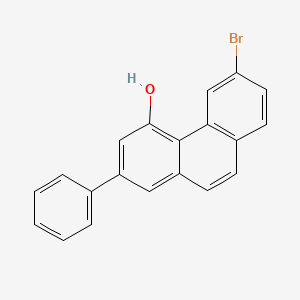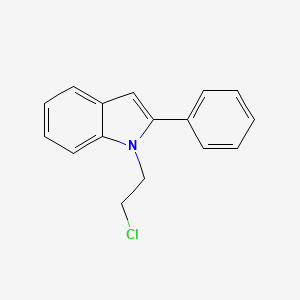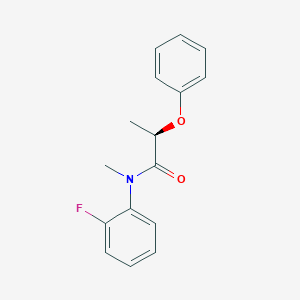![molecular formula C21H23NO2 B14191792 1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one CAS No. 917964-82-0](/img/structure/B14191792.png)
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidin-2-ones. This compound is characterized by its unique structure, which includes a cyclopropyloxy group and two phenyl groups attached to a pyrrolidin-2-one core. Pyrrolidin-2-ones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Cyclopropyloxy Intermediate: The cyclopropyloxy group is introduced through a reaction between cyclopropyl alcohol and an appropriate halide under basic conditions.
Coupling with Diphenylethylamine: The cyclopropyloxy intermediate is then coupled with diphenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization to Form Pyrrolidin-2-one: The final step involves cyclization of the intermediate to form the pyrrolidin-2-one ring. This can be achieved through intramolecular nucleophilic substitution under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the cyclopropyloxy group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidin-2-ones.
Scientific Research Applications
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The simplest member of the pyrrolidin-2-one class, lacking the cyclopropyloxy and diphenylethyl groups.
1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol: A related compound with a similar pyrrolidine core but different substituents.
Uniqueness
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyloxy group and two phenyl groups enhances its reactivity and potential biological activity compared to simpler pyrrolidin-2-ones.
Properties
CAS No. |
917964-82-0 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H23NO2/c23-19-12-7-15-22(19)20(16-8-3-1-4-9-16)21(24-18-13-14-18)17-10-5-2-6-11-17/h1-6,8-11,18,20-21H,7,12-15H2/t20-,21+/m0/s1 |
InChI Key |
VHHLZCRVLPSKCK-LEWJYISDSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)OC4CC4 |
Canonical SMILES |
C1CC(=O)N(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)OC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)

![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)


